![molecular formula C18H17Cl2IN2O2 B4709467 2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B4709467.png)
2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide
Overview
Description
2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide class of compounds and is known to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide X is not fully understood. However, it is known to inhibit the activity of several enzymes and proteins that are involved in cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, it has been shown to inhibit the activity of several protein kinases that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound X has a wide range of biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to inhibit the growth of several types of cancer cells, making it a potential candidate for the treatment of cancer. It has also been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide X has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has a wide range of biological activities, making it a potential candidate for a variety of different experiments. However, there are also several limitations to the use of this compound X in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide X. One potential direction is the development of more potent analogs of the compound that have improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Finally, there is a need for in vivo studies to determine the safety and efficacy of the compound in animal models.
Scientific Research Applications
2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide X has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2IN2O2/c1-10(2)9-22-17(24)14-8-12(21)4-6-16(14)23-18(25)13-5-3-11(19)7-15(13)20/h3-8,10H,9H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWASQDBOCCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.